molecular formula C21H25N2O4+ B14128883 4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium

4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium

Cat. No.: B14128883
M. Wt: 369.4 g/mol
InChI Key: QQRWEQIQBHZXLU-UHFFFAOYSA-O
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Description

(5S)-4-methoxy-6,6-dimethyl-N-(2-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxamide is a complex organic compound with a unique structure that includes a dioxoloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-4-methoxy-6,6-dimethyl-N-(2-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dioxolo Ring: This step involves the cyclization of a suitable precursor to form the dioxolo ring.

    Methoxylation and Methylation:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5S)-4-methoxy-6,6-dimethyl-N-(2-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (5S)-4-methoxy-6,6-dimethyl-N-(2-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxamide can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5S)-4-methoxy-6,6-dimethyl-N-(2-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dioxoloisoquinoline core can bind to active sites, potentially inhibiting or activating biological pathways. The methoxy and methyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5S)-4-methoxy-6,6-dimethyl-N-(2-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxamide lies in its specific combination of functional groups and its dioxoloisoquinoline core, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H25N2O4+

Molecular Weight

369.4 g/mol

IUPAC Name

4-methoxy-6,6-dimethyl-N-(2-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-13-7-5-6-8-15(13)22-21(24)18-17-14(9-10-23(18,2)3)11-16-19(20(17)25-4)27-12-26-16/h5-8,11,18H,9-10,12H2,1-4H3/p+1

InChI Key

QQRWEQIQBHZXLU-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C3=C(C4=C(C=C3CC[N+]2(C)C)OCO4)OC

Origin of Product

United States

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